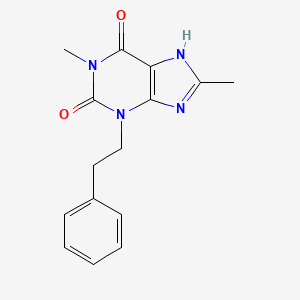
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- is a chemical compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring system with various substituents, including dimethyl and phenylethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- involves several steps. One common method includes the reaction of appropriate purine precursors with specific reagents under controlled conditions. For instance, the reaction may involve the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a base, followed by refluxing the mixture .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like iodine (I2) under reflux conditions.
Reduction: Reduction reactions may involve the use of sodium dithionite (Na2S2O4) in an aqueous solution.
Substitution: Substitution reactions often use alkyl halides (R-Br) in the presence of a base like potassium carbonate (K2CO3) in DMF.
Common Reagents and Conditions
Oxidizing Agents: Iodine (I2)
Reducing Agents: Sodium dithionite (Na2S2O4)
Solvents: Dimethylformamide (DMF), ethanol (EtOH)
Bases: Potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized purine derivatives, while substitution reactions can introduce various alkyl groups into the purine ring.
科学研究应用
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Theobromine: 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-; known for its presence in cocoa and its stimulant effects.
Caffeine: 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-; widely used as a stimulant in beverages.
Theophylline: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-; used in the treatment of respiratory diseases.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-3-(2-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylethyl group, in particular, may contribute to its unique interactions with biological targets, differentiating it from other similar compounds.
属性
CAS 编号 |
132560-11-3 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
1,8-dimethyl-3-(2-phenylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-10-16-12-13(17-10)19(15(21)18(2)14(12)20)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,17) |
InChI 键 |
ZGSALMCPKUIHQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CCC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















